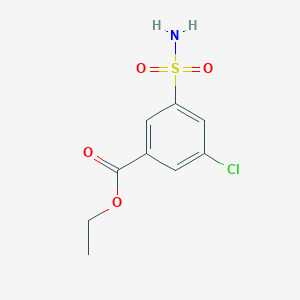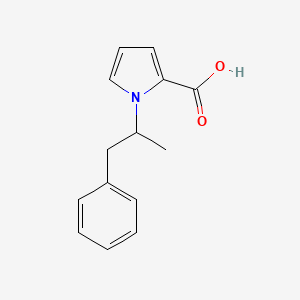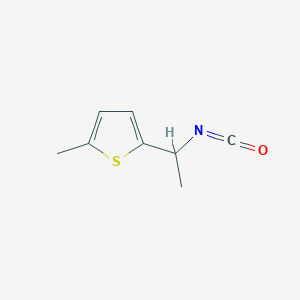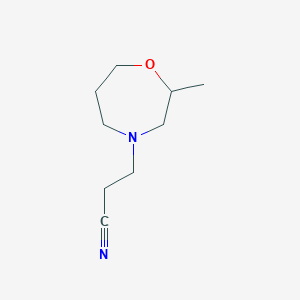
Ethyl 3-chloro-5-sulfamoylbenzoate
Übersicht
Beschreibung
Ethyl 3-chloro-5-sulfamoylbenzoate is a chemical compound with the CAS Number: 1339163-01-7 . It has a molecular weight of 263.7 and its IUPAC name is ethyl 3-(aminosulfonyl)-5-chlorobenzoate . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-5-sulfamoylbenzoate is 1S/C9H10ClNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Ethyl 3-chloro-5-sulfamoylbenzoate is a powder . It has a molecular formula of C9H10ClNO4S . Unfortunately, the web search results did not provide more detailed physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
Research on 3-substituted 1,2-benzisoxazole derivatives has highlighted the synthesis of compounds with marked anticonvulsant activity, suggesting that derivatives of Ethyl 3-chloro-5-sulfamoylbenzoate could be explored for similar applications (Uno et al., 1979).
Neuroleptic Potential
The synthesis and pharmacological screening of N-(3-(tert.amino)propyl)-5-sulfamoyl-2-methoxybenzamides derived from ethyl 5-sulfamoyl-2-methoxybenzoate have indicated potential neuroleptic properties, pointing towards the use of sulfamoylbenzoate derivatives in developing new psychotropic medications (Valenta et al., 1990).
Antiviral and Cytotoxic Activities
Compounds synthesized from structurally related chlorobenzoates have demonstrated significant antiviral and cytotoxic activities, suggesting that Ethyl 3-chloro-5-sulfamoylbenzoate could serve as a precursor in the development of antiviral drugs or in cancer research (Dawood et al., 2011).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at creating effective antibacterial agents. This research direction indicates that Ethyl 3-chloro-5-sulfamoylbenzoate could potentially be utilized in the synthesis of novel antibacterial compounds (Azab et al., 2013).
Wirkmechanismus
Target of Action
The primary target of Ethyl 3-chloro-5-sulfamoylbenzoate is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a process that is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .
Mode of Action
Ethyl 3-chloro-5-sulfamoylbenzoate interacts with its target, the M1 subunit of hRRM1, through strong hydrogen bonding. The sulfamoyl moiety of the compound has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The presence of electron-withdrawing groups like fluorine and chlorine enhances binding .
Biochemical Pathways
The interaction of Ethyl 3-chloro-5-sulfamoylbenzoate with hRRM1 affects the biochemical pathway of de novo dNTP biosynthesis. By inhibiting hRRM1, the compound disrupts the conversion of ribonucleotides to 2′-deoxyribonucleotides, thereby limiting the availability of dNTPs necessary for DNA replication and repair .
Pharmacokinetics
While specific ADME properties of Ethyl 3-chloro-5-sulfamoylbenzoate are not readily available, in silico ADMET evaluations of similar sulfamoylbenzoate nucleosides have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0 log S . These properties suggest good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of hRRM1 by Ethyl 3-chloro-5-sulfamoylbenzoate results in a decrease in the production of dNTPs. This can limit DNA replication and repair, potentially leading to cell death. This makes the compound a potential candidate for anticancer therapies .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statements are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-chloro-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHARICFKKPAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5-sulfamoylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)




![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
